(2Z)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1-oxo-N-phenyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide
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Overview
Description
(2Z)-2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-N-PHENYL-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-N-PHENYL-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the methylene bridge, and the thiazolo-benzoxadiazocine core. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-N-PHENYL-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z)-2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-N-PHENYL-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-N-PHENYL-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-N-PHENYL-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXAMIDE: shares similarities with other compounds containing pyrazole, thiazole, and benzoxadiazocine moieties.
Unique Features:
Highlighting Uniqueness
Compared to similar compounds, (2Z)-2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-1-OXO-N-PHENYL-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXAMIDE stands out due to its specific combination of functional groups, which may confer unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H23N5O3S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(13Z)-13-[(1,5-dimethylpyrazol-4-yl)methylidene]-9-methyl-14-oxo-N-phenyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxamide |
InChI |
InChI=1S/C26H23N5O3S/c1-15-16(14-27-30(15)3)13-20-24(33)31-22-18-11-7-8-12-19(18)34-26(2,29-25(31)35-20)21(22)23(32)28-17-9-5-4-6-10-17/h4-14,21-22H,1-3H3,(H,28,32)/b20-13- |
InChI Key |
FIMCOJPKQDBTJM-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C\2/C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)NC6=CC=CC=C6 |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
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